4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide
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Overview
Description
4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a pyridazinone ring, a piperazine moiety, and a benzenesulfonamide group, which contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide primarily targets specific enzymes or receptors involved in cellular processes. These targets are crucial for the compound’s therapeutic effects. For instance, if the compound is designed as an anti-tubercular agent, it may target enzymes essential for the survival and replication of Mycobacterium tuberculosis . The precise identification of these targets is essential for understanding the compound’s mechanism of action.
Mode of Action
The interaction of this compound with its targets involves binding to specific sites on the enzymes or receptors. This binding can inhibit the normal function of these targets, leading to a disruption in the biological processes they regulate. For example, if the compound inhibits a key enzyme in the bacterial cell wall synthesis pathway, it can prevent the bacteria from forming a protective cell wall, leading to cell death .
Biochemical Pathways
This compound affects several biochemical pathways depending on its target. These pathways may include those involved in cell wall synthesis, DNA replication, or protein synthesis. The disruption of these pathways can lead to a cascade of downstream effects, ultimately resulting in the inhibition of bacterial growth or the induction of cell death . Understanding these pathways helps in predicting the compound’s efficacy and potential side effects.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound’s bioavailability is influenced by its ability to be absorbed into the bloodstream, distributed to the target tissues, metabolized by the liver, and excreted from the body. Factors such as solubility, stability, and the presence of metabolic enzymes can significantly impact these properties . Optimizing these factors is crucial for ensuring the compound’s therapeutic effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of target enzymes or receptors, leading to the disruption of essential cellular processes. This can result in the inhibition of bacterial growth, induction of apoptosis in cancer cells, or modulation of immune responses, depending on the intended therapeutic use . These effects are critical for achieving the desired clinical outcomes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by acidic or basic conditions, which can alter its chemical structure and reduce its effectiveness . Additionally, interactions with other drugs or biomolecules can impact its binding to targets and overall therapeutic efficacy. Understanding these factors is essential for optimizing the compound’s use in different clinical settings.
: Source
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps. One common method starts with the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form the main substrate . This is followed by an oxidation reaction using glacial acetic acid to obtain the desired compound . The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods help in achieving higher yields and consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Glacial acetic acid is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride is used for reduction reactions.
Solvents: Organic solvents like dichloromethane and ethanol are often used to dissolve reactants and facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions produce reduced forms.
Scientific Research Applications
4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one share a similar pyridazinone core and exhibit comparable pharmacological activities.
Piperazine Derivatives: Compounds containing the piperazine moiety, such as certain acetylcholinesterase inhibitors, also show similar biological activities.
Uniqueness
What sets 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-16-2-4-17(5-3-16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-6-8-19(9-7-18)31(23,29)30/h2-11H,12-15H2,1H3,(H2,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFTZMUPLQMPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.